molecular formula C13H7F3N2O2S B1623341 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine CAS No. 2069-32-1

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B1623341
CAS No.: 2069-32-1
M. Wt: 312.27 g/mol
InChI Key: LLVCJYBCDMKVPS-UHFFFAOYSA-N
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Description

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is a chemical compound with the molecular formula C13H7F3N2O2S. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The presence of nitro and trifluoromethyl groups in its structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine typically involves the nitration of 2-(trifluoromethyl)phenothiazine. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the phenothiazine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Major Products:

    Aminophenothiazines: Formed by the reduction of the nitro group.

    Substituted Phenothiazines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its antipsychotic and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate various biological pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

    2-(Trifluoromethyl)phenothiazine: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitrophenothiazine: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.

Uniqueness: 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-nitro-2-(trifluoromethyl)-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVCJYBCDMKVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174749
Record name 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2069-32-1
Record name 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2069-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002069321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-nitro-2-(trifluoromethyl)-10H-phenothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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